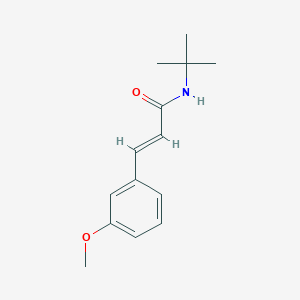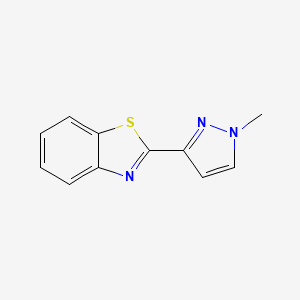![molecular formula C11H9ClN2OS B7480673 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone, also known as CTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTE is a thiazole-based compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been shown to have various biochemical and physiological effects. In studies on cancer cells, 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can help prevent the growth and spread of cancer cells. 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has several advantages for lab experiments, including its stability and solubility in various solvents. 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone is also relatively easy and inexpensive to synthesize. However, 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has limitations in terms of its toxicity and potential side effects, which must be carefully considered when designing experiments.
Orientations Futures
There are several future directions for the study of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone. One area of research is the development of new thiazole-based compounds that have improved properties and applications. Another area of research is the investigation of the potential use of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone and related compounds in the treatment of various diseases, including cancer and diabetes. Further studies are also needed to better understand the mechanism of action of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone and its effects on various signaling pathways and enzymes.
Méthodes De Synthèse
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone can be synthesized through various methods, including the reaction of 2-chloroaniline with thiosemicarbazide, followed by the condensation of the resulting product with chloroacetyl chloride. Another method involves the reaction of 2-chloroaniline with thiosemicarbazide, followed by the cyclization of the resulting product with chloroacetic acid. The resulting product is then treated with acetic anhydride to obtain 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone. The synthesis of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been studied extensively for its potential applications in various fields. In medicine, 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been shown to have anticancer, anti-inflammatory, and antidiabetic properties. 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been used as a precursor for the synthesis of other thiazole-based compounds.
Propriétés
IUPAC Name |
1-[2-(2-chloroanilino)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7(15)10-6-16-11(14-10)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQMHYEPIBWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

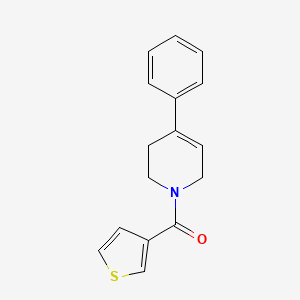
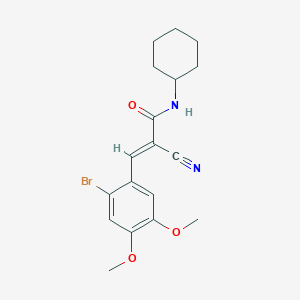
![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)
![4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B7480616.png)
![N-[(3,4-dimethylphenyl)carbamoyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7480618.png)
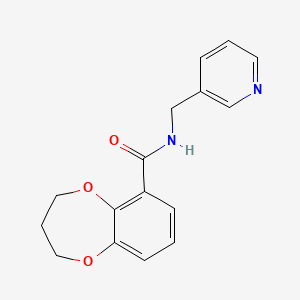
![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)
![3-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480633.png)
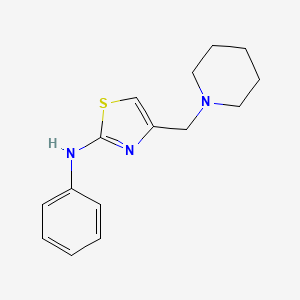
![N-[4-(thiadiazol-4-yl)phenyl]acetamide](/img/structure/B7480658.png)
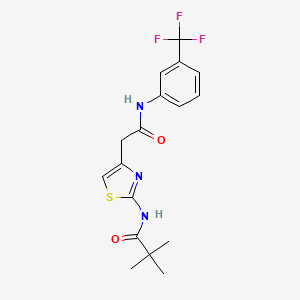
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)
